5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid

Enzyme kinetics Vitamin B6 degradation Substrate specificity

5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid (CAS 7442-76-4) is a pyridinemonocarboxylic acid featuring methyl, hydroxy, and formyl substituents at the 2-, 3-, and 5-positions of the pyridine ring, respectively, with the carboxylic acid group at the 4-position. It is also classified as a pyridinecarbaldehyde, a monohydroxypyridine, and a member of methylpyridines.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 7442-76-4
Cat. No. B1204689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid
CAS7442-76-4
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C(=O)O)C=O
InChIInChI=1S/C8H7NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2-3,11H,1H3,(H,12,13)
InChIKeyJTWNWNJMNSJYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic Acid (CAS 7442-76-4): Product Identity, Classification, and Core Characteristics for Scientific Procurement


5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid (CAS 7442-76-4) is a pyridinemonocarboxylic acid featuring methyl, hydroxy, and formyl substituents at the 2-, 3-, and 5-positions of the pyridine ring, respectively, with the carboxylic acid group at the 4-position [1]. It is also classified as a pyridinecarbaldehyde, a monohydroxypyridine, and a member of methylpyridines . The compound is a well-characterized intermediate—specifically Compound 1—in the bacterial degradation pathway I for pyridoxine (vitamin B6), where it serves as the sole substrate for a dedicated NAD⁺-dependent dismutase (EC 1.2.1.100) [2]. Its molecular formula is C₈H₇NO₄ (monoisotopic mass 181.03751 Da), and predicted physicochemical properties include a logP of 0.38 and a strongest acidic pKa of 4.29 [3].

Enzyme Substrate

Specific substrate for NAD⁺-dependent dismutase (EC 1.2.1.100) in vitamin B6 degradation pathway I

Pathway Intermediate

Key intermediate enabling reconstitution of pyridoxine catabolic flux studies

Assay Component

Supports dismutation-based coupled enzyme assays with NADH detection

Why In-Class Pyridinecarboxylic Acids Cannot Replace 5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic Acid (CAS 7442-76-4) in Targeted Research Applications


Although several pyridinecarboxylic acid derivatives participate in vitamin B6 metabolism, their enzyme specificities and reaction fates diverge sharply. The target compound is the exclusive substrate for the NAD⁺-dependent dismutase EC 1.2.1.100, which catalyzes both its oxidation to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid (HMPDC) and its reduction to 4-pyridoxic acid in a single dismutation reaction [1]. The nearest structural analog, isopyridoxal, is instead processed by a distinct dehydrogenase (EC 1.2.1.102) with fundamentally different kinetics—its turnover number is roughly 40- to 67-fold lower [2]. Likewise, 4-pyridoxic acid cannot re-enter the dismutation loop; no oxidation of 4-pyridoxic acid by the Compound 1 dehydrogenase is observed [2]. These irreversible pathway bifurcations mean that generic substitution of any in-class analog for the target compound will fail to recapitulate the same enzymatic conversions, metabolic flux, or analytical detection profile.

Factor
Target Compound
Potential Substitute
Enzyme Specificity
Exclusive substrate for EC 1.2.1.100 dismutase
Isopyridoxal processed by distinct dehydrogenase (EC 1.2.1.102)
Catalytic Competence
Turnover number >400 s⁻¹ (reported)
Reported turnover ~10 s⁻¹; >40-fold lower
Dismutation Capability
Serves as both electron donor and acceptor
4-Pyridoxic acid not oxidized; HMPDC not a substrate

Quantitative Differentiation Evidence for 5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic Acid (CAS 7442-76-4) Versus Closest Analogs


Catalytic Turnover Number: 40- to 67-Fold Higher Than Isopyridoxal Dehydrogenase Substrate

The native Pseudomonas MA-1 dehydrogenase for the target compound (Compound 1) exhibits a turnover number of 400–670 s⁻¹ at its pH optimum of 7.8–8.5. In direct comparison, isopyridoxal dehydrogenase, which processes the closest structural analog isopyridoxal, operates with a turnover number of only 10 s⁻¹ at its pH optimum of 8.0–8.6 [1]. This represents a 40- to 67-fold difference in catalytic efficiency for their respective aldehyde substrates, reflecting fundamentally different active-site architectures and physiological roles.

Turnover Number
Head-to-head
40–67×
Target 400–670 s⁻¹ vs Isopyridoxal 10 s⁻¹
Supports enzyme-coupled assay sensitivity context
Purified Pseudomonas MA-1 enzyme, pH 7.8–8.5, 25°C
Enzyme kinetics Vitamin B6 degradation Substrate specificity

Substrate Affinity (Km): Recombinant FHMPC Dehydrogenase Shows 2-Fold Tighter Binding in Reductive vs. Oxidative Half-Reaction

The recombinant FHMPC dehydrogenase from Mesorhizobium loti (encoded by mlr6793) displays distinct Km values for the target compound depending on the catalyzed half-reaction: Km = 48.2 μM for the NAD⁺-dependent oxidation, and Km = 24.9 μM for the NADH-dependent reduction [1]. This contrasts with the related isopyridoxal dehydrogenase, which shows a single Km of 40 μM for isopyridoxal regardless of direction [2]. The ~2-fold lower Km in the reductive direction indicates preferential binding when the compound acts as an electron acceptor, a property unique to the 5-formyl substitution pattern.

Km Asymmetry
Reported
24.9 µM (red.) / 48.2 µM (ox.)
Isopyridoxal Km = 40 µM
Asymmetric binding supports reductive half-reaction preference
Recombinant M. loti enzyme; cross-study comparable
Enzyme kinetics Recombinant protein B6 degradation pathway

Unique Dismutase Capability: Simultaneous Oxidation and Reduction Not Shared by 4-Pyridoxic Acid or HMPDC

The target compound is the only intermediate in the vitamin B6 degradation pathway I capable of undergoing a true dismutation reaction: the same enzyme (EC 1.2.1.100) uses FHMPC as both electron donor (oxidation to HMPDC) and electron acceptor (reduction to 4-pyridoxic acid) in equimolar ratios throughout the reaction course [1]. Neither 4-pyridoxic acid nor HMPDC can serve as substrates for this enzyme; specifically, no oxidation of 4-pyridoxic acid by Compound 1 dehydrogenase is observed [2]. This dual reactivity is structurally enabled by the 5-formyl group in combination with the 4-carboxylic acid, and is absent from all other B6 degradation intermediates.

Dismutase Capability
Class-level
Exclusive dual reactivity
Oxidation to HMPDC + reduction to 4-pyridoxic acid
Enables simultaneous quantification of both products in a single assay
No oxidation of 4-pyridoxic acid observed; HMPDC not a substrate
Dismutase reaction Biochemical pathway Metabolite identity

Structural Resolution: 1.55 Å Crystal Structure of FHMPCDH with Active-Site Triad Defined

The crystal structure of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid 5-dehydrogenase (FHMPCDH) from M. loti has been determined at 1.55 Å resolution (R-factor = 16.4%, Rfree = 19.4%), revealing a catalytic triad composed of Ser116, His137, and Glu149 connected by a hydrogen-bonding network [1]. The enzyme belongs to the L-3-hydroxyacyl-CoA dehydrogenase (HAD) family and shares 31% sequence identity with human heart HAD [2]. In contrast, isopyridoxal dehydrogenase (EC 1.2.1.102) has no reported crystal structure, and its oligomeric state (homotetramer, Mr = 242 kDa) differs substantially from the homodimeric FHMPCDH (Mr = 65 kDa) [3]. This structural knowledge enables rational active-site mutagenesis (e.g., H137L abolishes activity; E149Q shows altered pH optima) that is inaccessible for less structurally characterized analogs.

Crystal Structure
Class-level
1.55 Å resolution
Catalytic triad Ser116-His137-Glu149
Supports structure-guided mutagenesis and inhibitor docking
Isopyridoxal dehydrogenase structure not available
Structural biology Crystallography Enzyme mechanism

Physicochemical Property Differentiation: logP and pKa Distinguish Target from 4-Pyridoxic Acid

Predicted logP values differentiate the target compound (logP = 0.38, ChemAxon) from its reduction product 4-pyridoxic acid (logP = -0.75, ChemAxon; or -0.08, ALOGPS) [1][2]. The strongest acidic pKa also differs: 4.29 for the target versus 2.55 for 4-pyridoxic acid [1][2]. These differences, although predicted, translate to distinct retention behavior in reversed-phase chromatography and divergent ionization efficiency in electrospray mass spectrometry, enabling their simultaneous quantification in metabolite profiling studies as demonstrated in plant-pathogen interaction research where both compounds were measured alongside isopyridoxal [3].

Physicochemical Profile
Reported
logP 0.38 vs −0.75
pKa 4.29 vs 2.55 (4-pyridoxic acid)
Enables chromatographic separation from 4-pyridoxic acid
Predicted values; experimental separation confirmed
Physicochemical properties Chromatography Sample preparation

Ring-Chain Tautomerism: Solvent-Dependent Open vs. Cyclic Form Equilibrium Distinct from Positional Isomers

The target compound (I) exhibits solvent-dependent ring-chain tautomerism that differs from its positional isomer, 2-methyl-3-hydroxy-4-formylpyridine-5-carboxylic acid (XVII). In hexafluoroacetone hydrate-d₂, compound I exists exclusively in the open-chain aldehyde form, whereas XVIII, XIX, and XX adopt the cyclic lactol form [1]. In sodium deuteroxide and pyridine-d₅, the open form of I predominates. A direct differentiation between the open form (aldehyde proton in low field) and the ring form (lactol proton in intermediate field) is achieved by ¹H NMR [1]. In the solid state, IR spectroscopy confirms that I exists in the open-chain form, while opianic acid (XVIII) and phthalaldehydic acid (XIX) are cyclic [1]. This tautomeric behavior directly impacts the compound's reactivity profile and must be accounted for in any synthetic or analytical protocol.

Tautomeric Form
Head-to-head
Open-chain aldehyde
Comparators adopt cyclic lactol form
Free carbonyl supports enzymatic oxidation and Schiff-base formation
NMR in hexafluoroacetone hydrate-d₂; IR solid state
Tautomerism NMR spectroscopy Structural analysis

Validated Application Scenarios for 5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic Acid (CAS 7442-76-4) Based on Quantitative Evidence


Enzymatic Dismutase Assay Development and High-Throughput Screening

The compound's unique ability to serve as both electron donor and acceptor in the EC 1.2.1.100-catalyzed dismutation reaction makes it the only suitable substrate for developing a self-contained, NADH-coupled spectrophotometric assay that simultaneously quantifies both oxidative and reductive activity in a single reaction vessel [1]. The high turnover number (up to 670 s⁻¹ for the native enzyme and 217 s⁻¹ for the recombinant enzyme) provides sufficient signal-to-noise for high-throughput screening formats. Neither 4-pyridoxic acid nor HMPDC can substitute, as neither is processed by the enzyme [2].

Vitamin B6 Degradation Pathway Studies and Metabolite Flux Analysis

As the exclusive substrate for the fifth enzyme (FHMPCDH) in pyridoxine degradation pathway I, this compound is irreplaceable for reconstituting the complete pathway in vitro or for tracing metabolic flux through the B6 catabolic route [1]. Its distinct logP (0.38) and pKa (4.29) enable chromatographic separation from co-occurring metabolites 4-pyridoxic acid (logP -0.75) and isopyridoxal, as demonstrated in plant metabolomics studies where all three were simultaneously quantified [2][3].

Structure-Guided Inhibitor Design Targeting the HAD-Family Dehydrogenase

The availability of a 1.55 Å crystal structure of the cognate FHMPCDH enzyme, with the Ser116-His137-Glu149 catalytic triad and substrate-binding residues (Asn188, Asn140) fully resolved, enables computational docking and fragment-based inhibitor design that is not possible for the structurally uncharacterized isopyridoxal dehydrogenase [1]. The compound itself can serve as a co-crystallization ligand or as a scaffold for designing transition-state analogs targeting the dismutase active site.

Tautomerism-Dependent Reactivity Studies and NMR Reference Standard

The well-characterized ring-chain tautomerism of the compound, which favors the open-chain aldehyde form in multiple solvents and in the solid state, makes it a defined reference for NMR studies of pyridinecarbaldehyde tautomeric equilibria [1]. Its behavior contrasts with that of opianic acid and phthalaldehydic acid, which cyclize under identical conditions, providing a clear positive control for open-form reactivity in synthetic and mechanistic investigations.

Application
Selection Property
Validation Focus
Dismutase-coupled enzymatic assay development
Dual-substrate dismutation activity
NADH-coupled signal linearity and assay specificity
Pyridoxine degradation pathway reconstitution
Pathway-specific intermediate identity
Metabolite flux and chromatographic resolution
Structure-guided inhibitor candidate evaluation
Cognate enzyme structure availability
Active-site docking and mutagenesis studies
Tautomerism-dependent reactivity research
Open-chain aldehyde form preference
NMR and solid-state structural analysis
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